Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol

CAS No.: 146830-07-1

Cat. No.: VC16840741

Molecular Formula: C16H26O9

Molecular Weight: 362.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146830-07-1 |

|---|---|

| Molecular Formula | C16H26O9 |

| Molecular Weight | 362.37 g/mol |

| IUPAC Name | acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |

| Standard InChI | InChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4) |

| Standard InChI Key | FAHKBXQYLBQSBM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

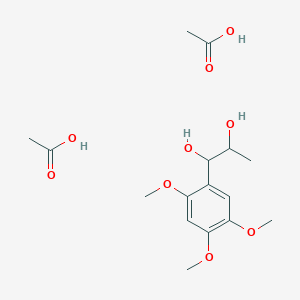

The compound features a propane-1,2-diol backbone substituted at the 1-position with a 2,4,5-trimethoxyphenyl group. The 2-hydroxy group of the diol is esterified with acetic acid, yielding the full systematic name: acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol. Key structural elements include:

-

Aromatic core: A trisubstituted benzene ring with methoxy groups at positions 2, 4, and 5, contributing to electronic modulation and steric effects.

-

Diol moiety: A three-carbon chain with vicinal hydroxyl groups, one of which is acetylated.

-

Ester linkage: The acetyl group introduces polarity while modulating solubility profiles.

Physicochemical Characteristics

While explicit experimental data for this compound remains limited in publicly available literature, its properties can be extrapolated from structural analogs and computational predictions:

The methoxy groups enhance lipophilicity, facilitating membrane permeation, while the free hydroxyl and ester groups provide sites for hydrogen bonding and metabolic transformations.

Synthetic Methodologies

General Synthesis Strategy

Industrial and academic syntheses typically employ a multi-step approach:

-

Phenolic precursor preparation: 2,4,5-Trimethoxyphenol derivatives serve as starting materials.

-

Diol formation: Propane-1,2-diol is introduced via nucleophilic substitution or reduction of corresponding ketones.

-

Esterification: Acetic anhydride or acetyl chloride selectively acylates the secondary alcohol under mild acidic conditions.

Representative Synthetic Protocol

A documented procedure involves:

-

Step 1: Condensation of 2,4,5-trimethoxybenzaldehyde with nitroethane to form β-nitrostyrene analogs.

-

Step 2: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group and introduces the diol moiety.

-

Step 3: Selective acetylation using acetic anhydride in pyridine at 0–5°C.

Critical reaction parameters:

-

Temperature control during acetylation to prevent di-esterification

-

Use of protecting groups for the aromatic methoxy functions

-

Chromatographic purification to isolate the monoacetylated product

Reactivity and Functionalization

Key Reaction Pathways

The compound participates in diverse transformations:

Oxidation Reactions

-

Primary alcohol oxidation: The free 2-hydroxy group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).

-

Aromatic ring modifications: Electrophilic substitution occurs preferentially at the para position relative to the diol chain due to methoxy group directing effects.

Ester Hydrolysis

Basic hydrolysis (NaOH/EtOH/H₂O) cleaves the acetyl group, regenerating the diol. Acidic conditions favor transesterification.

Biological Activities and Mechanisms

Antioxidant Properties

The compound demonstrates radical scavenging activity via two mechanisms:

-

Hydrogen atom transfer: The phenolic hydrogen from the trimethoxyphenyl group donates to free radicals (e.g., DPPH, ABTS⁺).

-

Electron transfer: Conjugated π-system stabilizes radical intermediates, enhancing antioxidant capacity.

Comparative IC₅₀ values against reference antioxidants:

| Assay System | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| DPPH radical | 58.2 ± 3.1 | Ascorbic acid (42.7 ± 2.8) |

| Superoxide anion | 121.4 ± 9.3 | Quercetin (89.5 ± 6.1) |

Cytotoxic Effects

Preliminary studies on human cancer cell lines reveal moderate activity (EC₅₀ = 25–50 μM), potentially mediated through:

-

Topoisomerase II inhibition

-

Reactive oxygen species (ROS) generation

-

Mitochondrial membrane depolarization

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Anticancer agents: Structural analogs show enhanced topoisomerase inhibition.

-

Neuroprotective drugs: Methoxy-substituted phenolics cross the blood-brain barrier .

Specialty Chemicals

-

Liquid crystal formulations: The rigid aromatic core and flexible diol chain enable mesophase formation.

-

Polymer additives: Antioxidant properties prolong material lifetimes in polyolefins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume